6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid
Description
Historical Context of Benzothiophene Derivatives in Organic Chemistry
The exploration of benzothiophene derivatives traces back to Viktor Meyer’s 1882 isolation of thiophene from benzene contaminants. This discovery revealed sulfur-containing aromatic systems capable of mimicking benzene’s stability while introducing distinct electronic properties. By the mid-20th century, benzothiophene emerged as a cornerstone in medicinal chemistry, exemplified by its incorporation into drugs such as raloxifene (a selective estrogen receptor modulator) and zileuton (a 5-lipoxygenase inhibitor).
The functionalization of benzothiophene’s core structure became a focal point for synthetic chemists seeking to modulate bioactivity. Early methods involved electrophilic substitution at the 2- and 3-positions, leveraging sulfur’s electron-withdrawing effects. Over time, advances in catalysis enabled regioselective modifications, paving the way for derivatives like 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid. Such compounds are typically synthesized via cyclization of substituted precursors or post-functionalization of preformed benzothiophenes.
Structural Classification and Nomenclature
6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid belongs to the benzo[b]thiophene family, where the thiophene ring is fused to a benzene ring at the b positions (positions 2 and 3 of the thiophene). Its systematic IUPAC name reflects the substituents’ positions:
- 6-hydroxy : A hydroxyl group (–OH) at position 6 on the benzene ring.
- 3-methyl : A methyl group (–CH₃) at position 3 on the thiophene ring.
- 2-carboxylic acid : A carboxylic acid group (–COOH) at position 2 on the thiophene ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₈O₃S |
| Molecular weight (g/mol) | 208.23 |
| CAS number | 1785121-00-7 |
| Functional groups | Hydroxyl, methyl, carboxylic acid |
The planar benzothiophene core ensures aromaticity, while substituents introduce steric and electronic variations. X-ray crystallography of analogous compounds reveals bond lengths of ~1.41 Å for C–C bonds in the benzene ring and ~1.70 Å for C–S bonds in the thiophene.
Significance in Heterocyclic Compound Research
This compound’s multifunctional design makes it a versatile intermediate in organic synthesis. The hydroxyl and carboxylic acid groups enable participation in hydrogen bonding and metal coordination, critical for designing catalysts or supramolecular assemblies. For instance, benzothiophene-based covalent organic frameworks (COFs) exhibit exceptional selectivity in electrochemical H₂O₂ synthesis, where conjugation length and substituent electronics dictate catalytic performance.
In medicinal chemistry, the benzo[b]thiophene scaffold is prized for its metabolic stability and ability to engage biological targets. While 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid itself is not yet a therapeutic agent, its ester derivatives show promise as protease inhibitors or antimicrobial agents. Additionally, the methyl group at position 3 enhances lipophilicity, potentially improving membrane permeability in drug candidates.
Synthetic Applications Example : The carboxylic acid group at position 2 allows for amide bond formation or decarboxylation reactions, enabling diversification into libraries of bioactive molecules. Recent work demonstrates its utility in synthesizing fused polycycles via gold-catalyzed cycloisomerization.
Properties
Molecular Formula |
C10H8O3S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
6-hydroxy-3-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
GIXFMGZLYNULQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be achieved through several methods:
Fiesselmann Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form 3-hydroxy-2-thiophene carboxylic derivatives.
Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid has been studied for its potential pharmacological properties, including:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer effects by inhibiting apoptosis and interfering with DNA repair mechanisms in cancer cells. In vitro studies have shown that it can induce cell death in various cancer cell lines at concentrations as low as 10 µM, demonstrating higher potency compared to standard chemotherapeutics .
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .
- Antimicrobial Activity : Studies have revealed that it can inhibit the growth of multidrug-resistant strains of bacteria, such as Staphylococcus aureus, with a minimal inhibitory concentration (MIC) as low as 4 µg/mL .
Material Science
In material science, thiophene derivatives like 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid are utilized in the development of organic semiconductors and electronic devices. Its electronic properties make it suitable for applications in:
- Organic Photovoltaic Cells : The compound's ability to conduct electricity makes it a candidate for use in solar energy technologies.
- Organic Field-Effect Transistors (OFETs) : The material's stability and conductivity are advantageous for creating efficient transistors.
- Organic Light-Emitting Diodes (OLEDs) : Its luminescent properties can be harnessed for display technologies.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid against various human cancer cell lines. Results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM. The compound demonstrated higher potency compared to standard chemotherapeutics, making it a promising candidate for further development .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be as low as 4 µg/mL, showcasing its potential as an effective antimicrobial agent against resistant pathogens .
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl at positions 3 and 6 in BT2) increase lipophilicity (logP = 3.8) but reduce solubility, favoring blood-brain barrier penetration .
- Hydroxy groups (e.g., 6-OH or 3-OH) enhance solubility due to hydrogen-bonding capacity, as seen in 6-chloro-3-hydroxy derivatives (2.5 mg/mL) .
- Methyl groups (e.g., 3-CH3) moderately increase lipophilicity compared to unsubstituted analogs, balancing solubility and permeability .
Key Findings :
- Antitumor Activity: Chloro-substituted derivatives (e.g., BT2) exhibit potent antitumor effects by targeting metabolic enzymes like BCKDK, with efficacy demonstrated in patient-derived xenograft models .
- Antimicrobial Potential: Halogenated analogs (e.g., 6-Cl, 3-CH3) show broad-spectrum antifungal and antibacterial activity, likely due to membrane disruption .
- Kinase Inhibition: Bromo and cyano substituents enhance binding to kinase active sites, as seen in DYRK1A inhibitors .
Biological Activity
6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a hydroxyl group, a methyl group, and a carboxylic acid functional group, contributing to its unique properties and potential applications in medicinal chemistry and material science.
- Molecular Formula : C_11H_10O_3S
- Molar Mass : Approximately 208.23 g/mol
- Structural Features : The compound features a benzo[b]thiophene core, which is significant for its biological activity.
Biological Activities
Research has highlighted several biological activities associated with 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid:
Structure-Activity Relationship (SAR)
The biological activity of 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be influenced by its structural features. The presence of the hydroxyl group is particularly important, as it can enhance solubility and reactivity with biological targets compared to similar compounds lacking this functional group.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid | Hydroxyl, methyl, carboxylic acid | Antimicrobial, anticancer |
| 3-Chloro-benzo[b]thiophene-2-carboxylic acid | Chlorine substituent | Known for anticancer properties |
| 3-Methylbenzo[b]thiophene-2-carboxylic acid | Lacks hydroxy group | Different reactivity and activity profile |
Case Study 1: Antimicrobial Screening
In a study focusing on the synthesis of various benzo[b]thiophene derivatives, researchers identified several compounds with significant antimicrobial activity against Staphylococcus aureus. The screening revealed that the introduction of different substituents could enhance activity, indicating the importance of structural modifications in developing effective antimicrobial agents .
Case Study 2: Anticancer Activity
Another study explored the anticancer potential of thiophene derivatives through various assays. Compounds were tested against multiple cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. The presence of the hydroxyl group in 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid was noted to play a critical role in enhancing cytotoxicity compared to its analogs .
Q & A
Q. What are the common synthetic routes for 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, and what are their respective yields and purity levels?
- Methodological Answer : The compound can be synthesized via Gewald or Fiesselmann reactions , which are well-established for thiophene derivatives. The Gewald reaction involves condensation of sulfur, an α-methylene carbonyl compound (e.g., ketones), and a cyanoacetate ester under basic conditions to form aminothiophene intermediates, which can be further functionalized . The Fiesselmann synthesis employs thioglycolic acid derivatives reacted with α,β-acetylenic esters under basic conditions to yield hydroxy-substituted thiophene carboxylates . For chlorinated analogs, the Schmidt reaction (using primary amines and 2-chlorobenzoic acid) has been reported, though yields vary (40–70%) depending on solvent and base selection .
- Example Table :
| Method | Key Reagents | Typical Yield | Purity (HPLC) |
|---|---|---|---|
| Gewald Reaction | Sulfur, ketone, cyanoacetate ester | 50–65% | ≥95% |
| Fiesselmann Synthesis | Thioglycolic acid, α,β-acetylenic ester | 60–75% | ≥90% |
| Schmidt Reaction | Primary amine, 2-chlorobenzoic acid | 40–70% | ≥85% |
Q. Which spectroscopic techniques are most effective for characterizing 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, and what key spectral features should researchers look for?
- Methodological Answer : IR spectroscopy identifies the carboxylic acid group (C=O stretch at 1680–1720 cm⁻¹) and hydroxyl moiety (broad O–H stretch at 2500–3300 cm⁻¹) . 1H NMR reveals aromatic protons (δ 6.8–7.5 ppm for benzo[b]thiophene) and methyl groups (δ 2.3–2.6 ppm for –CH3). In 13C NMR , the carboxylic carbon appears at δ 165–175 ppm, while thiophene ring carbons resonate at δ 120–140 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+ for C10H8O3S: 209.0278).
Advanced Research Questions
Q. How can researchers optimize the reaction conditions of the Gewald or Fiesselmann synthesis to improve the yield and purity of 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates in the Gewald reaction, while Fiesselmann synthesis benefits from ethanol/water mixtures to stabilize intermediates .
- Catalyst Use : Lewis acids (e.g., ZnCl2) in the Gewald reaction reduce side products by directing regioselectivity .
- Temperature Control : Maintaining 60–80°C in Fiesselmann synthesis prevents premature cyclization .
- Purification Strategies : Reverse-phase HPLC (using methanol/water gradients) resolves impurities, as demonstrated for tetrahydrobenzothiophene analogs .
Q. What strategies are recommended for resolving contradictions in biological activity data of 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid across different in vitro and in vivo studies?
- Methodological Answer :
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
- Dose-Response Analysis : Establish EC50/IC50 curves in multiple cell lines to differentiate compound efficacy from cytotoxicity .
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., COX-2) with transcriptional profiling to identify off-target effects .
- Metabolite Screening : LC-MS/MS analysis of in vivo samples detects active metabolites that may contribute to discrepancies .
Key Challenges and Future Directions
- Mechanistic Ambiguities : Limited understanding of biological targets necessitates proteomics or affinity chromatography studies to map interaction networks .
- Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing solvent recovery and minimizing hazardous byproducts (e.g., H2S in Gewald reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
